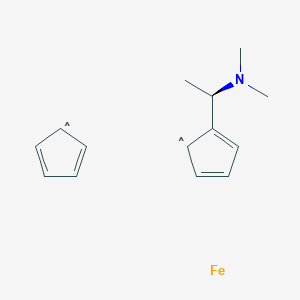

(R)-(+)-N,N-Dimethyl-1-ferrocenylethylamine, 97%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-(+)-N,N-Dimethyl-1-ferrocenylethylamine, 97% (hereafter referred to as DFEA) is a ferrocene-based ligand which is widely used in the field of organic synthesis. It is often used as a catalyst or an initiator in a variety of reactions, including the synthesis of polymers, pharmaceuticals, and other organic compounds. DFEA has also been used in the field of biochemistry and molecular biology, as it has been found to be an effective activator of various enzymes and proteins.

Scientific Research Applications

Asymmetric Synthesis Catalysis : This compound has been used as a chiral ligand in the synthesis of other chiral ferrocenylphosphines. These are significant in transition metal complex catalyzed asymmetric reactions, contributing to the development of various pharmaceutical and agrochemical products (Hayashi et al., 1980).

Chiral C(2)-Symmetric Bisferrocenyldiamines Synthesis : The compound plays a role in the synthesis of chiral C(2)-symmetrical bisferrocenyl diamines, which are used in catalytic activities such as asymmetric cyclopropanation of olefins, displaying high enantioselectivity (Song et al., 1999).

Optically Active Cyclopalladated Compounds : It's utilized in the preparation of optically active cyclopalladated compounds containing ferrocenyl units. These compounds have potential applications in molecular recognition and catalysis (López et al., 1996).

Chiral Auxiliaries in Asymmetric Synthesis : This compound is used as a chiral auxiliary in the enantioselective addition of dialkylzincs to aldehydes, which is crucial in producing optically active secondary alcohols (Watanabe et al., 1991).

Preparation of Chiral Ferrocenylphosphanes : It is instrumental in synthesizing planar-chiral ferrocenylphosphanes, which are used in various asymmetric catalytic processes (Pandey et al., 2017).

P-Chiral Ferrocenephospholanes Synthesis : The compound is a starting material for P-chiral ferrocenephospholanes, which are useful in the asymmetric hydrogenation of olefins (Gschwend et al., 2009).

properties

InChI |

InChI=1S/C9H14N.C5H5.Fe/c1-8(10(2)3)9-6-4-5-7-9;1-2-4-5-3-1;/h4-8H,1-3H3;1-5H;/t8-;;/m1../s1 |

Source

|

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISOLNZQTVMCEOI-YCBDHFTFSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C[CH]1)N(C)C.C1=C[CH]C=C1.[Fe] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=C[CH]1)N(C)C.C1=C[CH]C=C1.[Fe] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19FeN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-(+)-N,N-Dimethyl-1-ferrocenylethylamine, 97% | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3-Methylphenyl)-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B3014335.png)

![N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B3014336.png)

![N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)butyramide](/img/structure/B3014345.png)

![(1R,5S)-8-(pyrazin-2-ylmethyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B3014351.png)

![N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B3014352.png)

![3-(cyclopropylmethoxy)-5H,6H,7H-cyclopenta[c]pyridazine](/img/structure/B3014353.png)